N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-15(12-8-24-16(20-12)11-7-17-3-4-18-11)19-6-10-1-2-13-14(5-10)23-9-22-13/h1-5,7-8H,6,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWGOEWQESOHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrazin-2-yl Group: This step might involve a nucleophilic substitution reaction where a pyrazine derivative is introduced to the thiazole ring.
Attachment of the Benzo[d][1,3]dioxol-5-ylmethyl Group: This could be done through a Friedel-Crafts alkylation reaction, where the benzo[d][1,3]dioxole moiety is alkylated with a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Reduction: This could involve the reduction of functional groups such as nitro groups to amines.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It might exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be studied for its potential therapeutic effects and used in drug development.
Industry: It might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it might inhibit a specific enzyme involved in a disease pathway, thereby exerting its therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural features are compared below with analogs (Table 1):
Table 1. Structural Comparison of Key Analogs
Key Observations:
- Pyrazine vs. Pyridine/Nitro Groups : The pyrazin-2-yl group in the target compound differs from pyridinyl () or nitro () substituents. Pyrazine’s larger π-system may enhance binding affinity but reduce solubility compared to simpler substituents.
- Benzodioxole-Methyl vs. Cyclopropane : Compound 74 replaces the methyl group with a cyclopropane ring, likely improving conformational rigidity and metabolic stability .
- Thiazole vs. Imidazole Core : The imidazole-based analog (27k) exhibits a different heterocyclic core, which may alter electronic properties and target selectivity .
Key Observations:
Inferred Pharmacological and Physicochemical Properties
While direct activity data for the target compound is absent, insights can be drawn from analogs:
- Antitubercular Potential: The nitroimidazole analog (27k) demonstrated antitubercular activity, suggesting that nitro groups may enhance efficacy against Mycobacterium tuberculosis .
- Enzyme Inhibition : Thiadiazole-benzodioxole derivatives () showed acetylcholinesterase inhibition, implying that the benzodioxole moiety contributes to target engagement .
- Solubility Challenges : Pyrazine’s hydrophobicity may reduce aqueous solubility compared to more polar groups (e.g., nitro in 27k), necessitating formulation optimization .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 342.43 g/mol
- CAS Number : 2034396-66-0
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Introduction of the Pyrazin-2-yl Group : This is done via nucleophilic substitution reactions.
- Attachment of the Benzo[d][1,3]dioxol-5-ylmethyl Group : Commonly accomplished through Friedel-Crafts alkylation reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, such as DNA gyrase and topoisomerase IV, which are critical in bacterial DNA replication.
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation by inducing apoptosis and modulating signaling pathways related to cell survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Bis-benzo[d][1,3]dioxol | HepG2 | 2.38 | EGFR inhibition |
| Bis-benzo[d][1,3]dioxol | HCT116 | 1.54 | Apoptosis via mitochondrial pathway |
| Doxorubicin (control) | MCF7 | 4.56 | Standard chemotherapy |
These results indicate that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor activity, often outperforming standard chemotherapeutic agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens:
| Pathogen | Inhibition Method | Result |
|---|---|---|
| Staphylococcus aureus | Disk diffusion method | Significant inhibition |
| Escherichia coli | Disk diffusion method | Moderate inhibition |
The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
